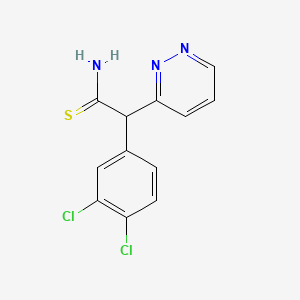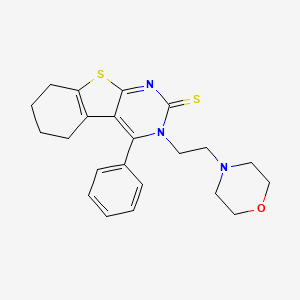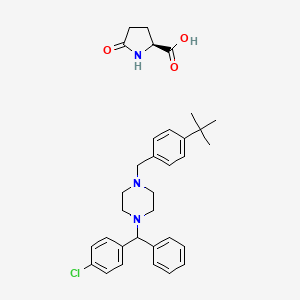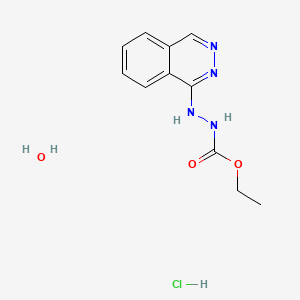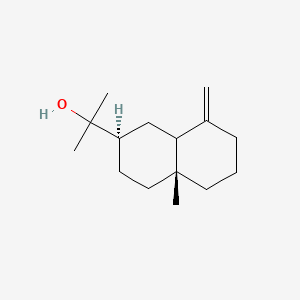
Zingiberol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zingiberol is a sesquiterpene alcohol found in the essential oil of ginger (Zingiber officinale). It is one of the key compounds contributing to the characteristic aroma and flavor of ginger. This compound is known for its potential therapeutic properties, including anti-inflammatory, antioxidant, and antimicrobial effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Zingiberol can be synthesized through various chemical routes. One common method involves the cyclization of farnesyl pyrophosphate, a precursor in the biosynthesis of sesquiterpenes. The reaction typically requires acidic conditions and a catalyst to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound primarily involves the extraction of essential oil from ginger rhizomes. The essential oil is obtained through steam distillation or hydro-distillation. The oil is then subjected to fractional distillation to isolate this compound .
Análisis De Reacciones Químicas
Types of Reactions: Zingiberol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form zingiberone, a ketone derivative.
Reduction: Reduction of this compound can yield dihydrothis compound.
Substitution: this compound can participate in substitution reactions, particularly with halogens.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products:
Oxidation: Zingiberone
Reduction: Dihydrothis compound
Substitution: Halogenated derivatives of this compound
Aplicaciones Científicas De Investigación
Zingiberol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various sesquiterpenes and other complex organic molecules.
Biology: this compound is studied for its role in plant defense mechanisms and its biosynthesis pathways.
Medicine: Research has shown that this compound possesses anti-inflammatory, antioxidant, and antimicrobial properties, making it a potential candidate for therapeutic applications.
Industry: this compound is used in the flavor and fragrance industry due to its pleasant aroma.
Mecanismo De Acción
Zingiberol exerts its effects through various molecular mechanisms:
Anti-inflammatory: this compound inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2).
Antioxidant: It scavenges free radicals and enhances the activity of antioxidant enzymes.
Antimicrobial: this compound disrupts the cell membrane of microorganisms, leading to their death.
Comparación Con Compuestos Similares
Gingerol: Another major bioactive compound in ginger, known for its pungent taste and therapeutic properties.
Shogaol: Formed from gingerol during drying or heating, it has potent anti-inflammatory and antioxidant effects.
Curcumene: A sesquiterpene found in ginger with anti-inflammatory properties.
Comparison:
Propiedades
Número CAS |
6754-68-3 |
|---|---|
Fórmula molecular |
C15H26O |
Peso molecular |
222.37 g/mol |
Nombre IUPAC |
2-[(2R,4aR)-4a-methyl-8-methylidene-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]propan-2-ol |
InChI |
InChI=1S/C15H26O/c1-11-6-5-8-15(4)9-7-12(10-13(11)15)14(2,3)16/h12-13,16H,1,5-10H2,2-4H3/t12-,13?,15-/m1/s1 |
Clave InChI |
BOPIMTNSYWYZOC-ILWWEHDPSA-N |
SMILES isomérico |
C[C@]12CCCC(=C)C1C[C@@H](CC2)C(C)(C)O |
SMILES canónico |
CC12CCCC(=C)C1CC(CC2)C(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-amino-5-chloro-N-[[4-[(4-cyanophenyl)methyl]morpholin-2-yl]methyl]-2-methoxybenzamide;(E)-but-2-enedioic acid](/img/structure/B12713357.png)


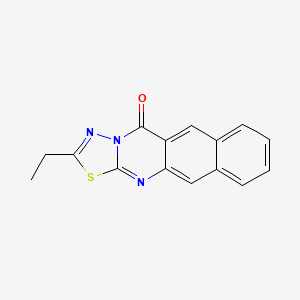

![4-[(2,5-dichlorophenyl)diazenyl]-N-ethyl-N-(2-pyridin-1-ium-1-ylethyl)aniline;tetrachlorozinc(2-)](/img/structure/B12713381.png)

